molecular formula C15H22O2 B3029391 Petasol CAS No. 64236-38-0

Petasol

Cat. No.: B3029391
CAS No.: 64236-38-0
M. Wt: 234.33 g/mol
InChI Key: AJFPOVBARCSOLH-MUYACECFSA-N
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Description

Petasol is a natural chemical compound found in plants of the genus Petasites. Chemically, it is classified as a sesquiterpene and is the ester of this compound and angelic acid. This compound is believed to be responsible, at least in part, for the anti-inflammatory effects of common butterbur (Petasites hybridus) extracts .

Preparation Methods

Petasol can be isolated from the rhizomes of Ligularia fischeri, a species of the Ligularia genus. The isolation process involves spectroscopic methods to identify the compound. Additionally, this compound can be synthesized through various chemical reactions. For example, petasin, a derivative of this compound, can be synthesized by resolving it with methanol and then adding a sodium hydroxide solution at a temperature of 75°C .

Chemical Reactions Analysis

Petasol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol and sodium hydroxide. The major products formed from these reactions are derivatives of this compound, such as petasin and isopetasin .

Scientific Research Applications

Petasol has several scientific research applications. It has been studied for its potential anti-inflammatory activity, particularly in extracts of Petasites hybridus. Research has shown that this compound can inhibit tumor growth and metastasis in animal models of cancer . Additionally, this compound derivatives have been assessed for their inhibitory effects on human neuroblastoma and prostate carcinoma cell lines .

Mechanism of Action

The mechanism by which petasol exerts its effects involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit mitochondrial complex I-based metabolism, which supports tumor growth and metastasis . This inhibition disrupts the energy production in cancer cells, leading to their reduced proliferation and survival.

Comparison with Similar Compounds

Petasol is similar to other sesquiterpenoid metabolites such as JBIR-27, sporogen AO-1, and dihydrosporogen AO-1. These compounds share a similar chemical structure and are also isolated from natural sources like the marine fungus Penicillium citrinum . this compound is unique in its specific anti-inflammatory and anti-cancer properties, which are not as prominently observed in the other similar compounds.

Properties

IUPAC Name

(3S,4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,12-13,16H,1,5-6,8H2,2-4H3/t10-,12-,13+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFPOVBARCSOLH-MUYACECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982783
Record name 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64236-38-0
Record name Petasol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PETASOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AF873M8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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